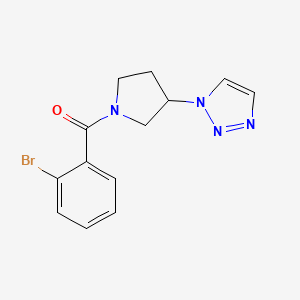

(3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)(2-ブロモフェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

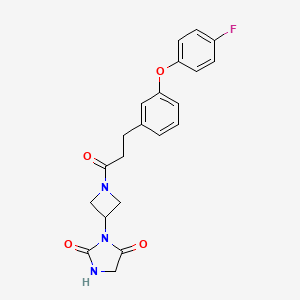

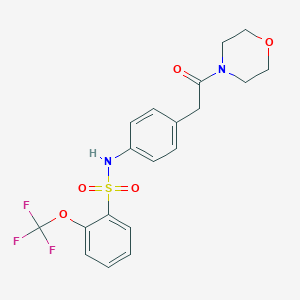

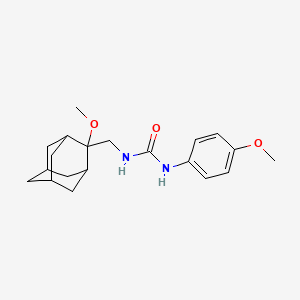

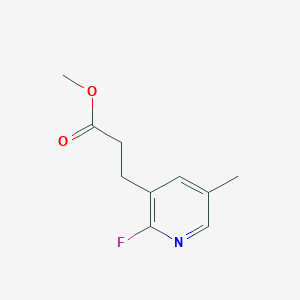

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a bromophenyl group

科学的研究の応用

創薬

1,2,3-トリアゾールは創薬において重要な構造モチーフとなっています。その高い化学的安定性、芳香族性、および水素結合能力は、新規医薬品の設計において魅力的な候補となっています。 1,2,3-トリアゾールコアを持ついくつかの医薬品は、抗けいれん薬、抗生物質、抗癌剤など、すでに市場に出回っています .

有機合成

1,2,3-トリアゾールの合成は、広範な研究の対象となってきました。特に、「クリックケミストリー」アプローチが注目されています。研究者はこの方法を用いて、アジドとアルキンを結合させることにより、効率的に1,2,3-トリアゾール骨格を構築します。 得られた化合物は、創薬だけでなく、材料科学や超分子化学など、幅広い分野で応用されています .

高分子化学

1,2,3-トリアゾールは高分子化学における構成要素として役立ちます。高分子構造への組み込みにより、機械的強度、熱安定性、溶解性などの特性を向上させることができます。 研究者はこれらの改変を検討し、特定の用途に合わせて高分子を調整しています .

生体結合

生体結合とは、生体分子(タンパク質、ペプチド、核酸など)を他の分子に結合させることです。1,2,3-トリアゾールは、生物学的システムとの適合性から、この分野で重要な役割を果たしています。 研究者はクリックケミストリーを用いて、標的指向型薬物送達、イメージング、診断のための生体結合を作成しています .

化学生物学

化学生物学は、小分子と生物学的システム間の相互作用を研究します。1,2,3-トリアゾールは、プローブ、蛍光タグ、酵素阻害剤として応用されています。 その独特の特性により、分子レベルで生物学的プロセスを理解するための貴重なツールとなっています .

蛍光イメージング

蛍光1,2,3-トリアゾールは、生体分子に選択的に組み込むことができます。これらのプローブにより、研究者は特定の細胞成分を可視化し、タンパク質の局在化を研究し、細胞プロセスを追跡できます。 生細胞イメージングにおけるこれらの用途は、細胞生物学と診断における進歩に貢献しています .

要約すると、「(3-(1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)(2-ブロモフェニル)メタノン」は、さまざまな科学分野において大きな可能性を秘めています。その構造的な汎用性と独自の特性は、革新的な研究と応用を刺激し続けています。 詳細を希望される場合、または他の分野を探求したい場合は、お気軽にお問い合わせください! 😊

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and a suitable halide precursor.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.

Anticancer Agents: It may exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation and survival.

Neuroprotective Agents: The compound could be explored for its neuroprotective effects, potentially targeting enzymes involved in neurodegenerative diseases.

Industry:

Pharmaceuticals: The compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.

作用機序

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromophenyl group can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to the compound’s biological effects.

類似化合物との比較

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone: Contains a fluorine atom, which can affect its lipophilicity and metabolic stability.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylphenyl)methanone: Features a methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness: The presence of the bromophenyl group in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.

特性

IUPAC Name |

(2-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMHLZIWGUKRLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2408250.png)

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)

![4-allyl-3-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B2408254.png)

![Methyl 2-[4,5-dimethoxy-2-(piperidine-1-sulfonyl)phenyl]acetate](/img/structure/B2408257.png)

![2-{[(2-Chloro-6-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2408260.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2408262.png)